molecular formula C11H16O2 B2451438 [4-(2-Methylpropoxy)phenyl]methanol CAS No. 500547-59-1

[4-(2-Methylpropoxy)phenyl]methanol

Cat. No.: B2451438
CAS No.: 500547-59-1
M. Wt: 180.247
InChI Key: DWPIWDIFYXPDHX-UHFFFAOYSA-N
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Description

[4-(2-Methylpropoxy)phenyl]methanol: is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.247 g/mol. It belongs to the phenylpropanoid family and is characterized by a phenyl ring substituted with a methanol group and a 2-methylpropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylpropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2-Methylpropoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.

Major Products Formed:

  • Oxidation of this compound can yield 4-(2-methylpropoxy)benzaldehyde or 4-(2-methylpropoxy)benzoic acid.
  • Reduction can produce 4-(2-methylpropoxy)phenylmethane.
  • Substitution reactions can lead to various substituted phenylmethanols depending on the nucleophile used .

Scientific Research Applications

Chemistry: [4-(2-Methylpropoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of phenylpropanoid derivatives on cellular processes and enzyme activities.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of [4-(2-Methylpropoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Hydroxybenzyl alcohol: Similar structure but lacks the 2-methylpropoxy group.

    4-(2-Methylpropoxy)benzaldehyde: An oxidized form of [4-(2-Methylpropoxy)phenyl]methanol.

    4-(2-Methylpropoxy)benzoic acid: Another oxidized derivative.

Uniqueness: this compound is unique due to the presence of both a methanol group and a 2-methylpropoxy group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIWDIFYXPDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500547-59-1
Record name [4-(2-methylpropoxy)phenyl]methanol
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